N-(1H-indazol-6-yl)-3-methylbutanamide
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Overview
Description
N-(1H-indazol-6-yl)-3-methylbutanamide is a compound that belongs to the indazole family, which is a class of nitrogen-containing heterocyclic compounds Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing indazoles is through the cyclization of o-haloaryl-N-tosylhydrazones using a copper catalyst . Another approach involves the use of Ag-catalyzed nitration-annulation with tert-butyl nitrite . The final step involves the acylation of the indazole derivative with 3-methylbutanoyl chloride under basic conditions to yield N-(1H-indazol-6-yl)-3-methylbutanamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of catalysts and solvents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indazol-6-yl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.
Substitution: The indazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1H-indazol-6-yl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole core can mimic the structure of natural substrates or ligands, allowing it to bind to active sites and modulate biological activity. This can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(1H-indazol-6-yl)-3-methylbutanamide: Unique due to its specific substitution pattern on the indazole ring.
N-(1H-indazol-6-yl)-3-ethylbutanamide: Similar structure but with an ethyl group instead of a methyl group.
N-(1H-indazol-6-yl)-3-methylpentanamide: Similar structure but with a pentanamide moiety instead of a butanamide moiety.
Uniqueness
This compound stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
IUPAC Name |
N-(1H-indazol-6-yl)-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-8(2)5-12(16)14-10-4-3-9-7-13-15-11(9)6-10/h3-4,6-8H,5H2,1-2H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHBXMMJSLCIDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC2=C(C=C1)C=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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